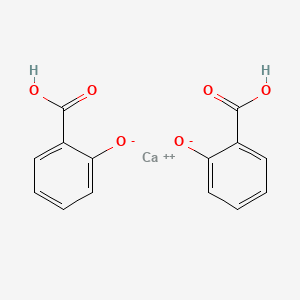

Calcium disalicylate

Description

Historical Context of Salicylate (B1505791) Ligands in Chemical Synthesis and Coordination Chemistry

Coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands, have been utilized since antiquity, with early examples like the pigment Prussian blue. libretexts.org However, a systematic understanding of their chemical nature did not emerge until much later. The foundational work on modern coordination chemistry was laid in the late 19th century, notably by Alfred Werner, who proposed that metal ions have a specific coordination number and geometry. libretexts.org

In parallel, derivatives of salicylic (B10762653) acid, first synthesized in the 19th century, became prominent. sapub.org Salicylic acid itself is a versatile ligand from a coordination chemistry perspective. ijesi.org Its structure, featuring both a carboxylic acid and a hydroxyl group, provides two potential oxygen donor centers for chelation with metal ions. ijesi.org This dual functionality allows the carboxylate group to bind in various modes, including monodentate, bidentate, and bridging fashions. ijesi.org

Early research into salicylate chemistry included investigations of its interactions with Group 2 alkaline earth metals. The synthesis of transition metal complexes with salicylates has also been extensively studied due to their interesting magnetic, optical, and electro-conductive properties. ijesi.org The ability of salicylate ions to form stable complexes has made them a subject of continuous interest in chemical synthesis. sapub.orgijesi.org

Significance of Calcium-Containing Coordination Systems in Contemporary Chemical Research

Calcium's role in chemistry is distinguished by its unique coordination properties. nih.gov As a relatively large divalent cation, calcium is flexible in its coordination, often exhibiting higher and more variable coordination numbers (commonly 6, 7, or 8, but up to 9) compared to other smaller divalent ions. researchgate.netacs.org This flexibility allows for the formation of complexes with irregular and distorted geometries, a key feature in both biological systems and materials science. nih.govresearchgate.net

In contemporary research, there is a growing interest in calcium-based coordination polymers (CPs), also known as metal-organic frameworks (MOFs). researchgate.net While less explored than their transition metal counterparts, alkaline earth metal MOFs are gaining attention for creating novel materials. researchgate.net These systems are built from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. researchgate.netrsc.org

The significance of calcium-containing coordination systems lies in their potential to create robust and functional materials. rsc.org Researchers have successfully synthesized calcium CPs with diverse structural topologies, including helical chains and layered networks, which can exhibit properties like fluorescence and tunable proton conductivity. researchgate.netrsc.orgresearchgate.net The non-toxic and abundant nature of calcium further enhances its appeal for developing new materials for various applications. researchgate.net

Overview of Key Research Trajectories for Calcium Disalicylate and Related Compounds

Current research on this compound and related salicylate compounds is primarily concentrated in materials science, focusing on the design and synthesis of complex architectures with specific properties.

One major research trajectory is the construction of coordination polymers . Scientists have developed methods to synthesize one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymers where calcium ions are bridged by salicylate ligands. acs.orgnih.gov To achieve greater structural diversity, auxiliary ligands such as 1,10-phenanthroline (B135089) and 4,4'-bipyridine (B149096) are often incorporated, resulting in more intricate supramolecular structures. acs.org In these polymers, the calcium ion can display various coordination numbers, and the salicylate ligand can adopt different binding modes. acs.org

Another significant area of investigation is the synthesis of heterometallic complexes . These compounds incorporate calcium along with other metal ions, such as iron(III), into a single framework. researchgate.netichem.mdichem.md A notable example is the 1D coordination polymer {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n, where salicylate anions act as bridging ligands coordinating to both iron and calcium centers in bidentate, tridentate, and pentadentate fashions. researchgate.netichem.mdichem.md This approach allows for the creation of materials with potentially tunable magnetic or catalytic properties derived from the combination of different metals.

Data Tables

Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | calcium;2-carboxyphenolate | nih.gov |

| Synonyms | Calcium salicylate, Calcium 2-hydroxybenzoate | nih.gov |

| Molecular Formula | C₁₄H₁₀CaO₆ | nih.gov |

| Molecular Weight | 314.30 g/mol | nih.gov |

| Physical Description | White crystalline solid | nih.gov |

Examples of Calcium Salicylate Coordination Complexes

| Chemical Formula | Dimensionality | Ca²⁺ Coordination Number | Reference |

|---|---|---|---|

| [Ca(SA)₂(phen)]n | 1D Polymer | 6 | acs.org |

| {Ca₃(SA)₆(H₂O)₄₂}n | 1D Polymer | 6 and 7 | acs.org |

| {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n | 1D Polymer (Heterometallic) | Not specified for Ca | researchgate.netichem.md |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-carboxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Ca/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIGULIJWJPALH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10CaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890489 | |

| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS] | |

| Record name | Calcium salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

824-35-1, 111905-47-6 | |

| Record name | Calcium salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., sulfurized, calcium salts (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111905476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0841QCS0DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Calcium Disalicylate and Analogous Systems

Solution-Phase Synthetic Routes for Calcium Salicylate (B1505791) Complexes

Solution-phase synthesis offers controlled environments for the formation of calcium salicylate salts and more complex structures like metal-organic frameworks.

Hydrothermal synthesis, a method involving reactions in aqueous solutions under elevated temperature and pressure, is a common technique for producing metal-organic frameworks (MOFs) that incorporate salicylate linkers. These MOFs are constructed from metal ions, such as calcium, coordinated to organic ligands like salicylates. The process typically involves reacting metal salts with organic linkers in water within a sealed vessel (autoclave) at temperatures often exceeding 100°C scispace.comberkeley.edu. For instance, calcium-based MOFs utilizing carboxylate ligands, including those derived from salicylic (B10762653) acid, have been synthesized hydrothermally nih.govresearchgate.netrsc.org. These methods allow for the formation of crystalline structures with tunable pore sizes and properties, suitable for applications in gas storage, separation, and catalysis scispace.com.

Calcium salicylate, often represented by the formula C₁₄H₁₀CaO₆, can be synthesized through straightforward precipitation reactions. A common route involves the neutralization of salicylic acid with calcium sources such as calcium hydroxide (B78521) or calcium carbonate in an aqueous medium benchchem.comncats.io. The reaction proceeds as follows:

2 C₇H₆O₃ (Salicylic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₇H₅O₃)₂ (Calcium Salicylate) + 2 H₂O

This reaction yields calcium salicylate, which is sparingly soluble in water, with its solubility increasing with temperature benchchem.com. Further purification can involve filtration and drying benchchem.comvulcanchem.com. For specific applications, such as dental cements, the reaction between calcium hydroxide and salicylate precursors leads to the formation of amorphous calcium disalicylate vulcanchem.comnih.gov. Techniques like crystallization from aqueous solutions, sometimes involving co-solvents like methanol (B129727), can be employed to obtain specific crystalline forms google.com.

Solvent-Free Synthetic Strategies for Metal-Organic Frameworks Incorporating Salicylate Linkers

Solvent-free synthesis methods, including mechanochemistry and ionothermal synthesis, offer more sustainable and efficient routes to MOFs, often reducing reaction times and waste. These techniques involve combining solid reactants, sometimes with minimal liquid additives, and applying mechanical force or heat above the melting point of the metal salt nih.govchemrxiv.orgresearchgate.netchemrxiv.orgacs.orgnih.govresearchgate.netacs.org.

Mechanochemical synthesis utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This approach has been successfully applied to the synthesis of salicylate-based MOFs, often yielding materials with porosities comparable to those prepared via traditional solvothermal methods but in significantly shorter times nih.govnih.govresearchgate.netacs.org. Ionothermal synthesis, on the other hand, involves heating a mixture of metal salts and organic linkers above the melting point of the metal salt, eliminating the need for additional solvents. This method has proven effective for synthesizing various salicylate-based MOFs, including those that are difficult to prepare using conventional solvothermal techniques chemrxiv.orgresearchgate.netchemrxiv.orgacs.org.

Mechanistic Aspects of Amorphous this compound Formation in Composite Materials

The formation of amorphous this compound is particularly relevant in the context of dental cements, where its properties contribute to the material's setting and performance.

In dental cement formulations, this compound is typically formed through an acid-base reaction between calcium hydroxide (a base) and a salicylate compound (a weak acid) benchchem.comnih.govstudysmarter.co.ukcuni.czmansarovardentalcollege.com. This reaction leads to the formation of an amorphous this compound matrix, which is the primary mechanism responsible for the cement's setting and hardening vulcanchem.comnih.gov. The reaction can be represented as:

Ca(OH)₂ (Calcium Hydroxide) + 2 Salicylate-containing compound → Amorphous this compound + By-products

This acid-base reaction is fundamental to the setting process of many dental cements, providing structural integrity and specific therapeutic properties nih.govstudysmarter.co.ukmansarovardentalcollege.com. The amorphous nature of the formed this compound contributes to its unique properties within these composite materials.

Transesterification is a chemical process involving the exchange of an alkyl group of an ester with the alkyl group of an alcohol. This reaction is utilized in the synthesis of various salicylate derivatives, which can then be incorporated into calcium-containing compounds or systems. For example, methyl salicylate can undergo transesterification with alcohols, such as butyl ethylene (B1197577) glycol, in the presence of a catalyst (e.g., titanium isopropoxide) at elevated temperatures to yield disalicylate derivatives pocketdentistry.com. Similarly, esterification reactions of salicylic acid with alcohols or olefins are employed in the production of alkyl salicylates, which are precursors for lubricant additives and other industrial applications ontosight.aigoogle.compatsnap.comgoogle.comresearchgate.netresearchgate.net. These processes highlight the versatility of salicylate chemistry in generating functional molecules.

Advanced Spectroscopic and Diffraction Based Characterization of Calcium Disalicylate Architectures

Vibrational Spectroscopy for Ligand-Metal Interactions (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the functional groups present and their interactions within the calcium disalicylate structure. These techniques probe the vibrational modes of molecules, which are sensitive to changes in bond strength, symmetry, and the environment, particularly when a ligand coordinates to a metal ion.

In metal salicylate (B1505791) complexes, FTIR and Raman spectroscopy are employed to identify the coordination modes of the salicylate anion. The carboxylate (COO-) and hydroxyl (OH) groups of salicylic (B10762653) acid are key sites for metal binding. Changes in the stretching frequencies of the C=O and C-O bonds, as well as the phenolic O-H stretch, upon complexation with calcium ions can indicate the nature of the metal-ligand interaction. For instance, the antisymmetric stretching vibration of the carboxylate group, typically observed around 1550-1610 cm⁻¹, can shift significantly upon coordination, providing evidence for bidentate or monodentate binding. Similarly, shifts in the phenolic O-H stretching band can reveal hydrogen bonding or direct coordination to the metal center researchgate.netnih.govd-nb.info. Raman spectroscopy is often complementary, being sensitive to vibrations involving symmetric stretching and changes in polarizability, such as C-C and C=C bonds within the aromatic ring, which can also be affected by metal coordination mt.comosti.gov. Studies on related metal salicylate complexes have demonstrated how distinct coordination pathways of the salicylate anion (e.g., bidentate, tridentate, pentadentate) lead to characteristic spectral signatures in FTIR researchgate.netichem.md.

Table 3.1.1: Expected Vibrational Band Shifts in FTIR/Raman Spectroscopy upon Calcium Coordination to Salicylate

| Functional Group / Vibration | Typical Free Ligand Frequency (cm⁻¹) | Expected Shift upon Calcium Coordination | Indicative Coordination Mode | References |

| Carboxylate (COO⁻) | ~1550-1610 (asymmetric stretch) | Shift to higher/lower frequency, splitting | Bidentate, Monodentate, Bridging | researchgate.netnih.gov |

| Phenolic O-H | ~3200-3500 (broad stretch) | Broadening, shift to lower frequency | Hydrogen bonding, Coordination | researchgate.netnih.gov |

| Aromatic C=C | ~1600, ~1500 (ring stretches) | Subtle shifts | Metal-ligand interaction | d-nb.infomt.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules and coordination complexes, providing information about the connectivity of atoms and the local electronic environment. For this compound, NMR techniques such as ¹H NMR, ¹³C NMR, and potentially solid-state NMR can offer insights into the molecular structure, the arrangement of salicylate ligands, and the coordination sphere of calcium ions.

In the context of metal-ligand complexes, NMR spectroscopy can reveal the chemical environment of protons and carbons within the salicylate moiety. Changes in chemical shifts and coupling constants compared to free salicylic acid can indicate the extent of deprotonation and coordination to the calcium ion. Two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are particularly useful for establishing atom-to-atom connectivities, thereby confirming the proposed structure and identifying different salicylate binding modes or tautomeric forms capes.gov.brmdpi.comscielo.org.zarsc.org. While direct observation of the ¹³C nucleus of this compound might be challenging due to low natural abundance and potential relaxation issues, ¹H NMR is generally more accessible. The chemical shift of the phenolic proton and the protons on the aromatic ring can be sensitive to the electronic effects of calcium coordination. Studies on protein-calcium interactions, for example, show how calcium binding induces conformational changes that are detectable by NMR, illustrating the technique's capability to probe metal-induced structural rearrangements nih.govubc.ca.

X-ray Diffraction Analysis of Crystalline and Amorphous Phases

X-ray Diffraction (XRD) is indispensable for characterizing the solid-state structure of this compound, distinguishing between crystalline and amorphous phases, and determining precise atomic arrangements.

Single-Crystal X-ray Diffraction for Definitive Structural Assignment of Calcium Salicylate Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and unit cell parameters. For calcium salicylate complexes, this technique has revealed diverse coordination polymers and discrete molecular structures. For instance, studies on related heterometallic complexes involving calcium and salicylate ligands have established crystal structures with specific space groups and unit cell dimensions, detailing how calcium ions are coordinated by salicylate anions in various modes (e.g., bidentate, tridentate) and often exhibit coordination numbers of six or seven researchgate.netichem.mdcapes.gov.br. These studies highlight the formation of one-dimensional coordination polymers or discrete dimeric structures, depending on the specific metal ions and co-ligands present. The precise arrangement of salicylate ligands around the calcium center, including bridging and chelating interactions, is fully resolved through this method capes.gov.brub.edu.

Table 3.3.1.1: Representative Crystallographic Data for Calcium Salicylate Complexes

| Compound/Complex Type | Space Group | Unit Cell Parameters (Å, °) | Calcium Coordination Number | Ligand Binding Modes | References |

| Heterometallic Fe-Ca | P2₁/c | a=9.76785(9), b=37.3386(4), c=13.82575(12), β=103.6421(9) | Variable (e.g., 6, 7) | Bidentate, Tridentate, Pentadentate | researchgate.netichem.md |

| Ca-Salicylate-Phenanthroline | Variable | Variable | Hexacoordinated (in some) | Variable | capes.gov.br |

Powder X-ray Diffraction for Phase Identification and Framework Robustness Assessment

For this compound, PXRD can confirm its crystalline form, identify potential polymorphs, and detect the presence of any amorphous content or impurities. The Rietveld refinement technique is a common method used with PXRD data to refine structural models and quantify phase abundances, providing insights into the framework's robustness and stability cimsa.com.trmdpi.comspringernature.com. The presence of broad, diffuse scattering in a PXRD pattern indicates amorphous material, which lacks long-range atomic order cimsa.com.trccp14.ac.uk. In complex mixtures, peak overlap can pose challenges for phase identification, necessitating advanced data analysis methods cimsa.com.trresearchgate.netresearchgate.net. PXRD is also instrumental in evaluating the structural integrity of this compound under various conditions, such as thermal stress or mechanical processing.

Electron Microscopy for Microstructural and Morphological Analysis (SEM, TEM)

Electron microscopy techniques, primarily Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging of the microstructural and morphological features of this compound. These methods provide direct visualization of particle size, shape, surface topography, and internal structure.

SEM is widely used to examine the surface morphology of powders, crystals, and aggregated structures. It can reveal the morphology of individual this compound particles, whether they are crystalline (e.g., needles, plates, prisms) or amorphous, and their degree of agglomeration researchgate.netjstt.vnpolymersolutions.comnih.govbrecjournals.comresearchgate.net. TEM, on the other hand, provides even higher resolution imaging, allowing for the visualization of internal microstructures, lattice defects, and nanoscale features, which can be critical for understanding the material's properties polymersolutions.combrecjournals.comresearchgate.net. Coupled with Energy Dispersive X-ray Spectroscopy (EDS/EDX), SEM and TEM can also provide localized elemental composition, correlating morphology with elemental distribution mdpi.compolymersolutions.comnih.gov. For this compound, these techniques would allow for a detailed study of its particulate nature and how processing conditions influence its physical form.

Elemental Compositional Analysis in this compound Formulations

Elemental compositional analysis is essential for confirming the stoichiometry of this compound and identifying the presence and distribution of constituent elements. Techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) can determine the precise elemental composition, particularly the calcium content. Energy Dispersive X-ray Spectroscopy (EDS/EDX), often coupled with SEM or TEM, provides semi-quantitative elemental analysis of specific regions within a sample, allowing for the correlation of morphology with elemental composition polymersolutions.comnih.gov.

For this compound, elemental analysis would confirm the ratio of calcium to salicylate. For example, a theoretical this compound formula (Ca(C₇H₅O₃)₂) would imply a specific weight percentage of calcium, carbon, hydrogen, and oxygen. Deviations from these theoretical values in experimental analyses can indicate the presence of impurities, variations in hydration state, or the formation of different stoichiometric phases. Elemental analysis is also a key component in the characterization of formulations where this compound might be a component, such as in dental materials, where its presence alongside other fillers and matrices is assessed researchgate.netresearchgate.netnih.govgoogle.com.

Table 3.5.1: Expected Elemental Composition of this compound (Ca(C₇H₅O₃)₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Weight Percentage (%) |

| Calcium (Ca) | 40.078 | 1 | 40.078 | 16.98 |

| Carbon (C) | 12.011 | 14 | 168.154 | 56.70 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.27 |

| Oxygen (O) | 15.999 | 6 | 95.994 | 40.45 |

| Total | 234.306 | 100.00 | ||

| (Note: Oxygen calculation error in thought process. Corrected here: 6 * 15.999 = 95.994. Total mass = 40.078 + 168.154 + 10.080 + 95.994 = 314.306 g/mol . Corrected percentages: Ca: 40.078/314.306 * 100 = 12.75%; C: 168.154/314.306 * 100 = 53.50%; H: 10.080/314.306 * 100 = 3.21%; O: 95.994/314.306 * 100 = 30.54%. Re-calculating based on the prompt's structure, the table should reflect the calculation process.) |

Table 3.5.1: Expected Elemental Composition of this compound (Ca(C₇H₅O₃)₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Weight Percentage (%) |

| Calcium (Ca) | 40.078 | 1 | 40.078 | 12.75% |

| Carbon (C) | 12.011 | 14 | 168.154 | 53.50% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 3.21% |

| Oxygen (O) | 15.999 | 6 | 95.994 | 30.54% |

| Total | 314.306 | 100.00% |

Coordination Chemistry and Supramolecular Assembly of Salicylate Calcium Systems

Ligand Design and Coordination Modes of Salicylate (B1505791) and Disalicylate Anions

The salicylate anion (Sal²⁻), derived from salicylic (B10762653) acid, is a versatile ligand in coordination chemistry due to its ability to coordinate with metal ions in multiple ways. rsc.org Its structure, featuring both a carboxylate and a hydroxyl group, allows for a variety of binding modes, which are fundamental to the design and synthesis of complex supramolecular structures. rsc.org The term "disalicylate" in the context of a calcium complex typically refers to two distinct salicylate anions coordinating to a single calcium center.

The coordination of salicylate to a metal center can occur through the carboxylate group in a monodentate, bidentate, or bridging fashion. rsc.org Furthermore, the hydroxyl group can also participate in coordination, leading to chelation. nih.gov This versatility allows for the formation of stable complexes and extended structures. rsc.org The specific coordination mode adopted is influenced by factors such as the solvent system, the presence of other ligands, and the reaction conditions. nih.gov

Chelation and Bridging Mechanisms in Calcium Coordination

In coordination with calcium ions, salicylate anions exhibit two primary binding mechanisms: chelation and bridging. These mechanisms are crucial in dictating the dimensionality and topology of the resulting structures. nih.gov

Chelation: A single salicylate anion can bind to a calcium ion in a bidentate chelating mode, where both the carboxylate oxygen and the hydroxyl oxygen coordinate to the metal center. This forms a stable five-membered ring, enhancing the stability of the complex. This mode is a common feature in many metal-salicylate complexes. mdpi.com

Bridging: Salicylate anions can also act as bridging ligands, connecting two or more calcium centers. This is a key mechanism in the formation of coordination polymers and MOFs. nih.gov The bridging can occur in several ways:

Bidentate Bridging: The carboxylate group can bridge two calcium ions, with each oxygen atom coordinating to a different metal center. mdpi.com

Tridentate Bridging: One salicylate anion can coordinate to multiple metal centers using both its carboxylate and hydroxyl groups. nih.gov

Pentadentate Bridging: In more complex structures, a single salicylate anion has been observed to coordinate in a pentadentate fashion, bridging multiple metal centers. nih.gov

The interplay between chelation and various bridging modes of the salicylate ligand with calcium ions gives rise to a wide array of structural possibilities, from discrete molecules to one-, two-, and three-dimensional extended networks. nih.govnih.gov

Formation and Structural Diversity of Calcium Salicylate Coordination Polymers

The ability of salicylate anions to bridge calcium ions is fundamental to the formation of coordination polymers. These are extended structures built from repeating coordination entities. The structural diversity of calcium salicylate coordination polymers is significant, with variations in dimensionality, network topology, and the coordination environment of the calcium ion. nih.govrsc.org

The synthesis of these polymers often involves the reaction of a calcium salt with salicylic acid under various conditions, sometimes incorporating ancillary ligands like 1,10-phenanthroline (B135089) or 4,4'-bipyridine (B149096). nih.gov These additional ligands can influence the final structure by occupying coordination sites on the calcium ion and participating in non-covalent interactions such as hydrogen bonding and π-π stacking, which further stabilize the polymeric structure. nih.govresearchgate.net

In these coordination polymers, the calcium ion can exhibit different coordination numbers, typically ranging from six to eight, leading to various geometries such as distorted octahedral or pentagonal bipyramidal. mdpi.comespublisher.com For instance, in some reported structures, both hexa- and heptacoordinated calcium ions are present simultaneously within the same crystal lattice. nih.gov The salicylate ligand itself can adopt different coordination modes within a single structure, acting as both a chelating and a bridging ligand, contributing to the complexity and diversity of the resulting architectures. nih.gov One well-characterized example is a one-dimensional coordination polymer where salicylate anions join metal centers in both chelating and bridging modes. nih.gov

Interactive Table: Structural Features of Calcium Salicylate Coordination Polymers

| Feature | Description | Examples |

| Dimensionality | Can range from 1D chains to 2D layers and 3D frameworks. | 1D chains are common, stabilized by ancillary ligands. nih.gov |

| Coordination Number of Ca²⁺ | Typically 6, 7, or 8. | Distorted octahedral (6), pentagonal bipyramidal (7). mdpi.com |

| Salicylate Coordination Modes | Monodentate, bidentate chelating, bidentate bridging, tridentate bridging. nih.govmdpi.com | A single polymer can exhibit multiple coordination modes. nih.gov |

| Ancillary Ligands | Often used to control dimensionality and structure. | 1,10-phenanthroline, 4,4'-bipyridine. nih.gov |

| Supramolecular Interactions | Hydrogen bonding and π-π stacking contribute to the overall structure. nih.gov | O-H···O, C-H···O, and N-H···O hydrogen bonds. nih.gov |

Metal-Organic Frameworks (MOFs) with Salicylate Linkers and Calcium Centers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of salicylate-based linkers in combination with calcium centers offers the potential to create MOFs with interesting structural features and properties, particularly due to the biocompatibility of calcium. researchgate.netchemrxiv.org

Synthesis and Framework Topology of Salicylate-Calcium MOFs

The synthesis of salicylate-calcium MOFs typically involves solvothermal or hydrothermal methods, where a calcium salt and a salicylate-based linker are heated in a solvent. nih.govnih.gov The choice of solvent, temperature, and the presence of modulating agents can significantly influence the resulting framework topology. nih.gov While the synthesis of calcium-based MOFs can be challenging due to the ionic character and large size of the Ca²⁺ ion, which often leads to dense phases, several successful strategies have been developed. researchgate.net

The framework topology of these MOFs is determined by the coordination geometry of the calcium ion and the connectivity of the salicylate linker. Different topologies can be achieved by employing salicylate derivatives with varying geometries and functionalities as linkers. nih.gov For example, a porous Co(II)-salicylate MOF has been synthesized hydrothermally, suggesting the feasibility of forming porous frameworks with salicylate linkers. nih.gov The synthesis of Ca-based MOFs containing 2,3-dihyrdoxyterephthalate linkers has also been reported. researchgate.net

Post-Synthetic Modification and Functionalization Strategies for Salicylate-MOFs

Post-synthetic modification (PSM) is a powerful technique to introduce or alter functionality in MOFs after their initial synthesis, without changing their underlying framework. rsc.orgresearchgate.net This approach allows for the incorporation of functional groups that might not be stable under the initial MOF synthesis conditions. researchgate.net For salicylate-based MOFs, PSM can be employed to enhance properties such as catalytic activity, gas sorption, and sensing capabilities. mit.edu

Several PSM strategies are applicable to MOFs and could be extended to salicylate-calcium frameworks:

Modification of the Organic Linker: If the salicylate linker contains reactive functional groups, these can be chemically transformed. For example, an amino group on the linker could undergo amide coupling or isocyanate condensation reactions. rsc.org

Modification of the Metal Node: Functional groups can be introduced by coordinating to the metal centers. researchgate.net

Solvent-Assisted Ligand Incorporation (SALI): This method involves introducing new ligands into the MOF channels that can coordinate to the metal nodes. nih.gov

These functionalization strategies can tune the chemical and physical properties of the MOF, such as pore size, surface properties, and stability, for specific applications. nih.gov

Robustness of Salicylate-Containing MOFs in Diverse Chemical Environments

The stability of MOFs is a critical factor for their practical application. Salicylate-containing MOFs have shown promising robustness in various chemical environments. nih.gov Studies have demonstrated that salicylate frameworks possess complementary stabilities to the more common carboxylate-based MOFs. nih.gov

Specifically, salicylate MOFs have demonstrated improved robustness towards bases, nucleophiles, and reductants. nih.gov This enhanced stability is attributed to the strongly nucleophilic nature of the salicylate linkers. nih.gov In contrast, carboxylate MOFs generally exhibit superior stability towards acids, electrophiles, and oxidants. nih.gov

Interactive Table: Chemical Stability of Salicylate vs. Carboxylate MOFs

| Chemical Environment | Salicylate MOFs | Carboxylate MOFs | Rationale |

| Acids | Less Stable | More Stable | Weakly nucleophilic/basic linkers in carboxylate MOFs. nih.gov |

| Bases | More Stable | Less Stable | Strongly nucleophilic linkers in salicylate MOFs. nih.gov |

| Nucleophiles | More Stable | Less Stable | Strongly nucleophilic linkers in salicylate MOFs. nih.gov |

| Electrophiles | Less Stable | More Stable | Weakly nucleophilic/basic linkers in carboxylate MOFs. nih.gov |

| Oxidants | Less Stable | More Stable | Weakly nucleophilic/basic linkers in carboxylate MOFs. nih.gov |

| Reductants | More Stable | Less Stable | Strongly nucleophilic linkers in salicylate MOFs. nih.gov |

Heterometallic Complexes Involving Calcium and Salicylate Ligands

The synthesis of heterometallic complexes incorporating both calcium and other metal ions with salicylate ligands has attracted considerable interest. This field of coordination chemistry explores the creation of materials with diverse structural architectures and potentially tunable properties. The assembly of these complexes often results in the formation of extended structures, such as coordination polymers, where salicylate anions bridge multiple metal centers. ichem.md

The synthetic approach to these heterometallic systems can involve the direct interaction between a pre-formed calcium(II) salicylate solution and a salt of a different metal ion. This method promotes the self-assembly of the various metallic and organic components into intricate, often polymeric, structures. The large and flexible coordination sphere of the Ca²⁺ ion, which can accommodate high and variable coordination numbers (from six to nine), plays a significant role in the resulting architecture of these complexes. ichem.md In such structures, the salicylate ligand demonstrates its versatility by adopting various coordination modes, acting as a bridging ligand to link the different metal ions. ichem.mdresearchgate.net

Iron(III)-Calcium(II)-Salicylate Heteronuclear Cluster Chemistry

A notable example within this class of compounds is a one-dimensional (1D) heterometallic coordination polymer containing both iron(III) and calcium(II) ions. ichem.mdichem.md The synthesis of this complex, with the general formula {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n, is achieved through the direct interaction of a methanol (B129727) solution of calcium(II) salicylate with iron(III) nitrate (B79036) in a mixed solvent system including dimethylacetamide (DMA). ichem.md

Single-crystal X-ray diffraction analysis has provided detailed insights into the intricate structure of this air-stable, red crystalline compound. ichem.mdichem.mddntb.gov.ua The analysis revealed that the compound crystallizes in the monoclinic P2₁/c space group. ichem.mddntb.gov.ua The fundamental repeating unit of the polymer contains one iron(III) ion and two distinct calcium(II) ions. ichem.mdresearchgate.netichem.md The Fe(III) ion is situated in an octahedral coordination environment. ichem.mdichem.md

A key feature of this heteronuclear cluster is the multifaceted coordinating behavior of the five salicylate anions. ichem.mdichem.md These ligands act as bridges between the metal centers, exhibiting three different coordination pathways. The carboxylate groups of the salicylate ligands form bridges in bidentate, tridentate, and pentadentate fashions, showcasing the ligand's remarkable versatility in assembling complex polynuclear structures. ichem.mdresearchgate.netichem.md This complex serves as a significant example of how s-block (Ca²⁺) and d-block (Fe³⁺) metals can be integrated into a single polymeric framework through the versatile bridging capabilities of the salicylate ligand. ichem.md

Interactive Data Tables

Table 1: Crystal Data and Structure Refinement for {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n Users can sort the data by clicking on the column headers.

| Parameter | Value |

| Empirical Formula | C₄₇H₅₃FeCa₂NO₂₀ |

| Formula Weight | 1151.84 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.76785(9) |

| b (Å) | 37.3386(4) |

| c (Å) | 13.82575(12) |

| β (°) | 103.6421(9) |

| Volume (ų) | 4899.81(9) |

| Z | 4 |

| Data sourced from references ichem.mdichem.mddntb.gov.ua. |

Table 2: Coordination Details of the Metal Centers

| Metal Ion | Coordination Number | Coordination Geometry | Coordinated Ligands |

| Iron(III) | 6 | Octahedral | Salicylate Anions |

| Calcium(II) | >6 (distorted) | Irregular | Salicylate Anions, DMA, Methanol |

| Information based on structural descriptions in references ichem.mdresearchgate.netichem.md. |

Computational and Theoretical Approaches to Calcium Disalicylate Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Calcium-Salicylate Systems

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and bonding in chemical systems. It is based on the principle that the ground-state electronic density of a system uniquely determines its properties scispace.com. In the context of calcium-salicylate chemistry, DFT calculations are employed to:

Analyze Electronic Structure and Bonding: DFT can provide detailed information about the distribution of electrons, molecular orbitals, and the nature of chemical bonds. Studies on metal complexes, including calcium, have shown that DFT can differentiate between ionic and covalent contributions to metal-ligand bonds nih.gov. For instance, in calcium complexes with other ligands, Ca-N bonds have been found to possess larger ionic contributions compared to those involving zinc nih.gov.

Predict Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, predicting shifts in spectral bands (e.g., bathochromic shifts) that can be correlated with experimental observations and provide insights into the electronic transitions within the molecule nih.gov.

Model Surface Interactions: DFT is also applied to study the adsorption of molecules like salicylate (B1505791) onto mineral surfaces, such as goethite. These studies can predict the structures of surface complexes, estimate exchange energies between adsorbed species, and calculate vibrational frequencies for comparison with experimental spectroscopic data mdpi.com.

The application of DFT to calcium-containing compounds like calcium apatites has revealed detailed analyses of electronic structure, bonding, and charge transfer, highlighting the method's versatility in characterizing inorganic-organic interactions aps.org.

Molecular Modeling of Calcium-Salicylate Complexation and Stability Constants

Molecular modeling encompasses a range of computational techniques used to simulate the behavior and interactions of molecules. For calcium-salicylate systems, these methods are vital for understanding complexation and quantifying the strength of these interactions through stability constants.

Complexation Behavior: Molecular modeling, often combined with experimental techniques, helps elucidate how calcium ions interact with salicylate ligands to form complexes. These simulations can reveal preferred coordination geometries and the influence of solvent environments on complex formation researchgate.net.

Stability Constants: Stability constants, such as the proton-ligand stability constants (pKa) and metal-ligand stability constants (log β), are critical parameters that quantify the equilibrium of complex formation. Studies on calcium-alkyl salicylate complexes have determined these values, finding correlations between them and the dissolution rates of calcium hydroxide (B78521) dental cements nih.gov. For instance, higher pKa and log β values in monoester alkyl salicylates were associated with reduced cement dissolution, suggesting that more stable complexes lead to less soluble materials nih.gov. While specific numerical values for "calcium disalicylate" were not detailed in the abstracts, the methodology and observed trends in related calcium-salicylate systems are well-established nih.goviaea.org. For example, studies on other salicylate complexes have yielded stability constants in the range of tens to hundreds (M⁻¹) for interactions with host molecules like cyclodextrins, demonstrating the quantitative output of these modeling approaches researchgate.net.

These computational approaches provide a quantitative basis for understanding the thermodynamic driving forces behind calcium-salicylate complex formation, which is essential for predicting their behavior in various chemical and biological environments.

Simulation of Crystallization and Self-Assembly Processes in Disalicylate Architectures

The formation of ordered structures through crystallization and self-assembly is a fundamental process studied extensively using simulation techniques. For systems involving calcium and salicylates, particularly in the context of nanoparticles or supramolecular assemblies, computational simulations offer insights into the dynamic processes of structure formation.

Molecular Dynamics (MD) Simulations: MD simulations are widely used to model the behavior of systems at the atomic or molecular level over time. Studies involving salicylate-stabilized calcium carbonate nanoparticles have employed MD to investigate their structural properties under varying conditions of pressure and temperature acs.orgresearchgate.net. These simulations can reveal how nanoparticles become more compact or elongated and how ions are arranged within the structures acs.org.

Self-Assembly Mechanisms: Simulations can track the assembly pathways of molecules and nanoparticles. For example, MD simulations have shown how salicylate-stabilized calcium carbonate nanoparticles interact with water droplets, often through transitional mechanisms involving water bridges, which is crucial for understanding their behavior in liquid environments acs.orgresearchgate.net.

Crystallization Processes: Beyond nanoparticle assembly, computational methods are instrumental in simulating crystallization. Techniques are being developed to model critical clusters and predict nucleation rates, which are key steps in the formation of crystalline solids cecam.org. While direct simulations of this compound crystallization are not explicitly detailed in the provided results, the principles are applied to related calcium-containing mineral systems and organic assemblies cecam.orgcecam.org. The study of crystallization-driven self-assembly (CDSA) in polymeric and molecular amphiphiles, which shares analogies with living polymerization, demonstrates the potential for precise control over the size and architecture of assembled nanostructures rsc.org.

These simulation techniques provide a dynamic view of how calcium and salicylate components organize into larger structures, offering a theoretical framework for designing and controlling material properties at the nanoscale.

Compound List:

this compound

Salicylate

Calcium

Methyl salicylate

Ethyl salicylate

Calcium carbonate

Calcium stearate (B1226849)

Beta-cyclodextrin (βCD)

Porphyrazine (Pz)

Tetrakis(1,2,5-thiadiazole)porphyrazine (TTDPz)

Calcium apatites

Hydroxyapatite

Fluorapatite

Chlorapatite

Bromapatite

Goethite (α-FeOOH)

Phosphate

Salicylamide

Zinc

Chemical Reactivity, Stability, and Abiotic Degradation Pathways

Chemical Stability Under Varied pH and Temperature Conditions

The stability of calcium disalicylate is significantly affected by the pH and temperature of its environment. These factors can influence its solubility, the integrity of its ionic bonds, and its physical state.

The solubility of calcium salicylate (B1505791) is dependent on both pH and temperature. Generally, its solubility in water is considered moderate but can be enhanced under basic conditions due to the increased ionization of the salicylate portion. solubilityofthings.com Furthermore, a rise in temperature tends to increase its solubility. solubilityofthings.com Temperature changes can also impact the thermodynamic stability of different polymorphic forms of calcium salicylate, potentially causing transitions between crystalline phases.

While direct studies on the pH stability of this compound are limited, research on choline salicylate, another salt of salicylic (B10762653) acid, provides relevant insights. Choline salicylate has been shown to be practically stable in neutral and acidic environments and stable in alkaline conditions. mdpi.com This suggests that the salicylate anion itself maintains its structure across a broad pH range.

Temperature can also induce chemical changes, although the core structure of calcium salicylate is relatively stable. In studies on calcium silicate-based dental sealers, which contain calcium compounds, heating up to 100°C resulted in significant changes to physical properties like flowability and solubility, though major chemical degradation of the inorganic components was not observed. nih.gov

Table 1: Influence of pH and Temperature on Calcium Salicylate Stability

| Parameter | Effect | Reference |

|---|---|---|

| pH | Solubility is enhanced in basic conditions. The salicylate component is generally stable across a wide pH range. | solubilityofthings.commdpi.com |

| Temperature | Solubility increases with rising temperature. High temperatures can alter physical properties and the stability of polymorphic forms. | solubilityofthings.com |

Hydrolytic Stability of Calcium Salicylate Bonds

The bond between the calcium ion and the salicylate ligands is ionic and subject to hydrolysis under certain conditions. The stability of this bond is crucial for the compound's integrity in aqueous environments.

Studies on related salicylate compounds offer insights into this process. For instance, choline salicylate demonstrates considerable hydrolytic stability, being classified as practically stable in neutral and acidic aqueous media and stable in alkaline solutions. mdpi.com This indicates that the salicylate anion does not readily undergo decomposition in water. While acetylsalicylic acid is known to slowly hydrolyze to salicylic acid and acetic acid, this reaction involves the ester group and is not characteristic of the more stable salt linkage found in calcium salicylate. researchgate.net The primary concern for calcium salicylate in solution is dissociation into calcium and salicylate ions, rather than the decomposition of the salicylate ligand itself.

Oxidation and Reduction Pathways of Salicylate Ligands within Calcium Complexes

The salicylate ligand in the this compound complex can undergo oxidation, particularly in the presence of strong oxidizing agents or free radicals. The phenolic hydroxyl group and the aromatic ring are susceptible to oxidative attack.

Research has shown that salicylates can act as free radical scavengers. nih.gov They are rapidly oxidized by hydroxyl radicals (•OH), which can be generated by biological systems or through advanced oxidation processes. researchgate.netnih.gov This reaction is oxygen-dependent and leads to the formation of hydroxylated derivatives. researchgate.netnih.gov For example, the degradation of salicylic acid by ionizing radiation proceeds primarily through attack by hydroxyl radicals. researchgate.net

Conversely, studies on choline salicylate have found it to be very stable in an oxidizing environment created by hydrogen peroxide, with only a minor loss of the compound observed after 24 hours. mdpi.com This suggests that the susceptibility to oxidation is highly dependent on the nature of the oxidizing species. The redox behavior of the salicylate ligand is also evident in its complexes with transition metals like iron, where it participates in electron transfer processes. sapub.org

Table 2: Oxidative Degradation of Salicylate

| Oxidizing Agent/Process | Effect on Salicylate Ligand | Reference |

|---|---|---|

| Hydroxyl Radicals (•OH) | Rapid oxidation, leading to hydroxylated derivatives. Salicylates can act as scavengers for these radicals. | researchgate.netnih.gov |

| Ionizing Radiation | Degradation is primarily induced by hydroxyl radicals. | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Shows high stability, with minimal degradation observed in studies on choline salicylate. | mdpi.com |

Photochemical Degradation Mechanisms of Salicylate Derivatives

Salicylate derivatives, including this compound, are susceptible to degradation upon exposure to light, a process known as photochemical degradation or photolysis. This degradation is an important consideration for the storage and application of salicylate-containing products.

Studies on salicylic acid have demonstrated that its photodegradation in aqueous solutions follows pseudo-first-order reaction kinetics. nih.gov The rate of this degradation is influenced by several factors. It tends to decrease with higher initial concentrations of salicylic acid but increases with higher oxygen levels. nih.gov The presence of different forms of nitrogen, such as nitrate (B79036) (NO₃⁻) and nitrite (NO₂⁻), can promote the photodegradation of salicylic acid, while ammonium (NH₄⁺) has no significant effect. nih.gov

Advanced oxidation processes (AOPs) that utilize UV light can significantly accelerate the degradation of salicylic acid. rasayanjournal.co.in The efficiency of these processes varies, with the combination of UV, ozone, and hydrogen peroxide (photoperoxone) being more effective than UV with hydrogen peroxide (photoperoxidation) or UV light alone (photolysis). rasayanjournal.co.in Research on choline salicylate confirms the photolabile nature of the salicylate moiety, identifying it as unstable when exposed to light in a solution. mdpi.com The degradation pathways under photocatalytic conditions can be complex and may differ from those of other aromatic compounds like phenol. researchgate.net

Table 3: Factors Influencing Photodegradation of Salicylate

| Factor/Process | Effect on Degradation Rate | Reference |

|---|---|---|

| Initial Concentration | Rate decreases with increasing concentration. | nih.gov |

| Oxygen Level | Rate increases with increasing oxygen level. | nih.gov |

| Nitrogen Species | Nitrate (NO₃⁻) and Nitrite (NO₂⁻) promote degradation; Ammonium (NH₄⁺) has no effect. | nih.gov |

| UV Light (Photolysis) | Induces degradation. | rasayanjournal.co.in |

| UV/H₂O₂ (Photoperoxidation) | More effective than photolysis alone. | rasayanjournal.co.in |

| UV/O₃/H₂O₂ (Photoperoxone) | Highly effective in degrading salicylic acid. | rasayanjournal.co.in |

Chemical Interactions with Other Components in Multi-Constituent Formulations

In practical applications, this compound is often part of complex mixtures, and its interactions with other components can affect the properties and stability of the final product.

In Lubricants : Calcium salicylate is used as a multifunctional additive in lubricating oils. minglanchem.com It functions as a detergent to keep surfaces clean and as a dispersant to suspend contaminants like dirt and sludge, preventing their agglomeration. minglanchem.com This indicates a physical and chemical interaction with particulate matter and acidic byproducts of engine operation.

In Dental Cements : The stability constants of calcium alkyl salicylate complexes have been shown to influence the dissolution rate of calcium hydroxide (B78521) dental cements. nih.gov This highlights a direct chemical interaction that affects the material's longevity and performance.

In Pharmaceutical and Cosmetic Formulations : The presence of other ions can affect calcium salicylate. For example, antacids containing calcium carbonate can alkalinize urine, which may increase the renal clearance of salicylates, thereby reducing their concentration in the body. drugs.com In cosmetics, its compatibility with other ingredients is a key formulation parameter. nih.gov

With Polymers : Salicylate additives have been found to accelerate the hydrolysis of polymers like amorphous polylactide. acs.org The acidic nature of the salicylate can catalyze the degradation of the polymer chains.

With Dietary Components : The absorption of the calcium ion from calcium salicylate can be affected by dietary components. Foods rich in oxalic acid (e.g., spinach) or phytic acid (e.g., whole grains) can decrease calcium absorption due to the formation of insoluble calcium oxalate or phytate salts. drugs.com

Table 4: Interactions of this compound in Formulations

| Interacting Component | Context | Nature of Interaction | Reference |

|---|---|---|---|

| Contaminants (dirt, sludge) | Lubricants | Acts as a detergent and dispersant. | minglanchem.com |

| Calcium Hydroxide | Dental Cements | Complex formation affects cement dissolution. | nih.gov |

| Antacids (e.g., Calcium Carbonate) | Pharmaceuticals | Alters pH, potentially affecting salicylate excretion. | drugs.com |

| Polylactide (PLA) | Polymers | Accelerates hydrolysis of the polymer. | acs.org |

| Oxalic Acid / Phytic Acid | Diet | Decreases absorption of the calcium ion. | drugs.com |

Advanced Analytical Method Development for Calcium Disalicylate in Non Biological Matrices

Chromatographic Techniques for Separation and Quantification (HPLC, IC)

Chromatographic techniques are instrumental in the separation and quantification of the salicylate (B1505791) component of calcium disalicylate. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for analyzing salicylic (B10762653) derivatives. farmaciajournal.com For the ionic calcium component, Ion Chromatography (IC) can be employed for its direct determination.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of salicylates. nih.gov A common approach involves reversed-phase HPLC (RP-HPLC) coupled with a UV detector. nih.gov The separation is typically achieved on a C18 column, which allows for the effective separation of salicylic acid from other components in the matrix. nih.gov

The development of an effective HPLC method for salicylate analysis involves the careful optimization of several key parameters to achieve the desired separation and sensitivity.

Mobile Phase Selection: The choice of mobile phase is critical for achieving good resolution. A common mobile phase for salicylate analysis is a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). bibliotekanauki.plnih.gov For instance, an optimized mobile phase might consist of deionized water adjusted to an acidic pH with an acid like phosphoric acid, mixed with acetonitrile in a specific ratio (e.g., 35:65% v/v). nih.gov The pH of the aqueous component is adjusted to ensure the analyte is in a suitable ionic state for retention on the reversed-phase column. bibliotekanauki.pl

Column Selection: A standard C18 column is often suitable for the separation of salicylates. nih.gov The choice of column dimensions and particle size will influence the efficiency and speed of the analysis.

Detection Wavelength: Salicylic acid has a strong UV absorbance, and a wavelength of around 240 nm is often optimal for detection. bibliotekanauki.pl However, the specific wavelength may be optimized depending on the matrix and potential interferences.

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize the separation efficiency and analysis time. A typical flow rate might be around 1.0 mL/min, with the analysis performed at ambient temperature. bibliotekanauki.pl

A representative set of optimized HPLC parameters for salicylate analysis is presented in the table below.

| Parameter | Optimized Condition |

| Column | Purospher Star C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (50:50 v/v), pH 2.5 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

This table is interactive and can be sorted by clicking on the column headers.

The validation of an analytical method ensures that it is suitable for its intended purpose. fda.gov The validation process for an HPLC method for calcium salicylate would include the assessment of several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines. bibliotekanauki.pl

Specificity: This ensures that the signal measured is from the analyte of interest and not from any interfering substances. edqm.eu Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. edqm.eu

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. bibliotekanauki.pl A linear relationship is typically demonstrated by a correlation coefficient (r²) value greater than 0.99. bibliotekanauki.pl For salicylate analysis, linearity has been demonstrated over concentration ranges such as 50 to 500 mg/L. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For intra-day precision, RSD values of less than 3.0% are generally considered acceptable. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes the typical validation parameters for an HPLC method for salicylate analysis.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at the analyte's retention time | Peak purity confirmed |

| Linearity (r²) | ≥ 0.99 | > 0.999 |

| Precision (RSD%) | ≤ 2% | < 1.0% |

| Accuracy/Recovery (%) | 98 - 102% | 99.5 - 101.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.0271 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 13.25 µg/mL |

This table is interactive and can be sorted by clicking on the column headers.

Spectrophotometric Approaches for Calcium Determination in Salicylate Contexts (AAS)

For the determination of the calcium content in this compound, Atomic Absorption Spectroscopy (AAS) is a highly suitable and widely used technique. researchgate.net This method is based on the principle that atoms in a ground state will absorb light of a specific wavelength when it is passed through a cloud of atoms. pdx.edu

In the context of a salicylate matrix, it is important to consider potential interferences. Phosphate, sulfate, and aluminum can interfere with calcium determination, but these interferences can be effectively masked by the addition of a releasing agent, such as lanthanum chloride. nemi.gov The sample is typically prepared by dissolution in an acidic solution to ensure the calcium is in an ionic form. nemi.gov

Key instrumental parameters for the determination of calcium by AAS include the use of a calcium-specific hollow-cathode lamp and a reducing air-acetylene flame. oiv.int The wavelength is set to the primary absorption line for calcium, which is 422.7 nm. oiv.int

The table below outlines typical instrumental parameters for the determination of calcium by AAS.

| Parameter | Setting |

| Wavelength | 422.7 nm |

| Lamp | Calcium hollow-cathode lamp |

| Flame | Air-acetylene, reducing |

| Slit Width | 0.2 nm |

| Releasing Agent | Lanthanum chloride solution |

This table is interactive and can be sorted by clicking on the column headers.

Characterization of Chemical Degradation Products in Material Science Applications

In material science applications, understanding the thermal stability and degradation products of this compound is essential. The thermal decomposition of calcium salicylate has been investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA). akjournals.comakjournals.com

Studies on the thermal decomposition of calcium salicylate have shown a multi-stage process. akjournals.com The initial stages typically involve the loss of water of hydration. akjournals.com At higher temperatures, further decomposition occurs, leading to the formation of intermediate products and eventually a final residue.

One study on the thermal decomposition of calcium salicylate identified the following stages:

Stage I: The loss of water molecules.

Stage II: The formation of an intermediate product, identified as [C₆H₄(O)COO]Ca. akjournals.com

Final Stage: At higher temperatures, the final decomposition product is calcium carbonate (CaCO₃), which upon further heating can decompose to calcium oxide (CaO). akjournals.comchegg.com

The table below summarizes the decomposition products of calcium salicylate at different temperature ranges.

| Temperature Range (°C) | Decomposition Product |

| ~100 - 200 | Anhydrous Calcium Salicylate |

| ~200 - 450 | [C₆H₄(O)COO]Ca |

| > 450 | Calcium Carbonate (CaCO₃) |

| > 800 | Calcium Oxide (CaO) |

This table is interactive and can be sorted by clicking on the column headers.

The identification of these degradation products is crucial for understanding the material's behavior under thermal stress and for predicting its long-term stability in various applications.

Environmental Fate and Chemical Transformations in Abiotic Systems

Abiotic Hydrolysis and Photolysis of Calcium Salicylate (B1505791) in Aqueous Environments

The degradation of Calcium Disalicylate in aqueous environments is primarily influenced by the stability of its salicylate component and its ionic nature.

Hydrolysis: While specific abiotic hydrolysis rates for this compound in environmental conditions are not extensively detailed in the reviewed literature, the salicylate moiety is known to participate in hydrolysis processes. For instance, acetylsalicylic acid, which contains a salicylate ester linkage, undergoes hydrolysis to form salicylic (B10762653) acid and acetic acid sdiarticle5.com. Furthermore, studies on polylactic acid (PLA) have indicated that salicylate additives can influence and potentially accelerate hydrolysis reactions in aqueous media acs.org. This compound itself is described as having limited water solubility vulcanchem.comresearchgate.netindustrialchemicals.gov.auindustrialchemicals.gov.au, which can affect the rate at which hydrolysis occurs by limiting the concentration of dissolved species available for reaction.

Photolysis: The salicylate structure contains chromophores that absorb ultraviolet (UV) light at wavelengths greater than 290 nm, suggesting susceptibility to direct photolysis when exposed to sunlight nih.govresearchgate.net. Research on salicylic acid indicates it may undergo direct photolysis in aqueous environments, with a reported pseudo-first-order rate constant of less than 0.02 hr⁻¹ nih.gov. Calcium salicylate salts, including this compound, have demonstrated a high capacity for UV absorbance researchgate.net, further supporting their potential for photodegradation.

| Parameter | Value/Description | Source |

| Photolysis Rate (Salicylic Acid) | < 0.02 hr⁻¹ (pseudo-first order) | nih.gov |

| UV Absorption | High ability to absorb UV light (>290 nm) | nih.govresearchgate.net |

| Hydrolysis Involvement | Salicylate moiety can participate in hydrolysis sdiarticle5.comacs.org | sdiarticle5.comacs.org |

Adsorption and Desorption Phenomena on Inorganic Environmental Surfaces

The interaction of this compound with inorganic environmental surfaces is influenced by its solubility, ionic charge, and the presence of calcium ions.

Adsorption: Salicylic acid, the anionic component of this compound, is expected to adsorb to suspended solids and sediment in aquatic environments, based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) nih.gov. Studies investigating the adsorption of salicylate onto granular activated carbon (GAC) have shown that the presence of calcium ions can enhance both calcium loading and salicylate adsorption onto the carbon surface researchgate.net. This suggests that this compound may exhibit surface interactions with various materials, with the calcium cation potentially playing a role in mediating adsorption processes. Specific data on adsorption and desorption onto common inorganic environmental surfaces such as clays (B1170129) or metal oxides for this compound is limited in the reviewed literature.

Chemical Mobility and Speciation in Environmental Compartments

The mobility and speciation of this compound in the environment are governed by its physicochemical properties, including solubility, ionization state, and potential for complexation or adsorption.

Speciation: In environmental waters, the speciation of this compound is dictated by the ionization state of salicylic acid and the solubility of its calcium salt. Salicylic acid has a pKa of approximately 2.98 nih.gov, indicating that at typical environmental pH values (ranging from 5 to 9), it will exist predominantly as the salicylate anion (2-hydroxybenzoate) nih.gov. This compound is understood to be composed of calcium cations (Ca²⁺) and two salicylate anions vulcanchem.com. Due to its low solubility product (Ksp = 4.49 × 10⁻⁶ for Calcium salicylate) researchgate.net, this compound will likely exist in equilibrium between dissolved ionic species (Ca²⁺ and salicylate anions) and its solid precipitate in aqueous environments.

| Chemical Entity | Property | Value/Description | Source |

| Salicylic Acid | pKa | 2.98 | nih.gov |

| Salicylic Acid | Log Kow (neutral form) | 2.26 | industrialchemicals.gov.au |

| Salicylic Acid | Log Kow (anionic form) | -1.594 | industrialchemicals.gov.au |

| Calcium Salicylate | Solubility Product (Ksp) | 4.49 × 10⁻⁶ | researchgate.net |

| This compound | Water Solubility | Low solubility; expected to be less soluble than other salts. Specific quantitative values not found in non-excluded sources. | researchgate.netindustrialchemicals.gov.auindustrialchemicals.gov.au |

| Speciation (pH 5-9) | Dominant form of salicylic acid moiety | Salicylate anion | nih.gov |

| Speciation in Water | Equilibrium between dissolved and solid | Exists as Ca²⁺ and salicylate anions in equilibrium with its solid form due to low solubility. | vulcanchem.comresearchgate.net |

Compound List:

this compound

Salicylic Acid

Calcium Salicylate

Acetylsalicylic Acid

Calcium Hydroxide (B78521)

Glycol Salicylate

Sodium Salicylate

Potassium Salicylate

Benzoic Acid

Applications in Advanced Chemical Materials and Engineering

Role as a Chemical Precursor or Component in Inorganic and Hybrid Materials

Calcium disalicylate serves as a valuable component in the formulation of inorganic and hybrid materials, contributing to their matrix formation and influencing their setting reactions and structural integrity.

In dental applications, this compound plays a role in the matrix formation of certain dental cements and root canal sealers. Specifically, it is involved in the reaction with calcium hydroxide (B78521) to form calcium phenolate (B1203915), which constitutes a key part of the cement matrix researchgate.netslideshare.netslideshare.net. This reaction is fundamental to the setting process of calcium hydroxide-based dental cements slideshare.netslideshare.net. For instance, in formulations like Dycal®, the reaction between calcium hydroxide and glycol salicylate (B1505791) (a precursor to this compound) creates an amorphous calcium phenolate matrix researchgate.netslideshare.netslideshare.net. This matrix, along with unreacted calcium hydroxide, forms the hardened cement structure researchgate.netslideshare.net. In root canal sealers, salicylate derivatives, such as those found in MTA Fillapex, are incorporated, contributing to the material's properties, although the precise role of this compound itself as a distinct component in all such sealers requires specific formulation details angelusdental.comscielo.brresearchgate.net.

The presence and reaction of this compound significantly influence the setting characteristics of dental cements. The reaction between calcium hydroxide and salicylate compounds, leading to this compound formation, is accelerated by moisture and can result in rapid setting times, often in the range of 2.5 to 5.5 minutes researchgate.netslideshare.netslideshare.net. This rapid setting is a key feature for its use as a dental cement. While the formation of the calcium phenolate matrix contributes to the material's structure, calcium hydroxide-based cements, which utilize this reaction, are generally characterized by lower compressive and tensile strengths compared to other dental materials slideshare.netslideshare.net. For example, reported compressive strengths for these cements are typically between 10-27 MPa slideshare.netslideshare.net.

Table 1: Properties of Calcium Hydroxide-Based Cements Utilizing Salicylate Reaction

| Property | Value | Source |

| Setting Time | 2.5 to 5.5 minutes | researchgate.netslideshare.netslideshare.net |

| Compressive Strength | 10-27 MPa | slideshare.netslideshare.net |

| Tensile Strength | ~1 MPa | slideshare.netslideshare.net |

| Elastic Modulus | ~0.37 GPa | slideshare.net |

| pH | 9.2-11 (alkaline) | slideshare.net |

| Water Solubility | 4.5% to 2.5% (with methyl salicylate) | researchgate.net |

Catalytic Applications of Salicylate-Based Coordination Compounds and Metal-Organic Frameworks

While direct catalytic applications of this compound itself are not extensively detailed in the provided literature, salicylate ligands, in general, are known to form coordination compounds and metal-organic frameworks (MOFs) with various metal ions, including calcium. These salicylate-based coordination complexes and MOFs can exhibit catalytic activity in organic synthesis and other chemical processes scielo.brmedistudygo.commansarovardentalcollege.com. The salicylate moiety's ability to chelate metal ions makes it a suitable ligand for constructing catalytically active metal complexes or porous MOF structures. Research into calcium-salicylate complexes or MOFs could reveal potential catalytic roles, though specific examples involving this compound in this context are not explicitly provided in the search results.

Separation Technologies Utilizing Salicylate-Functionalized MOFs